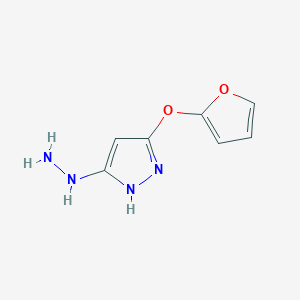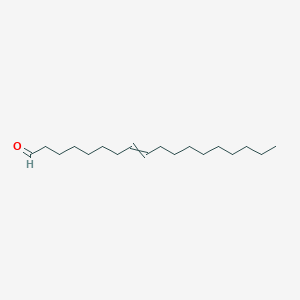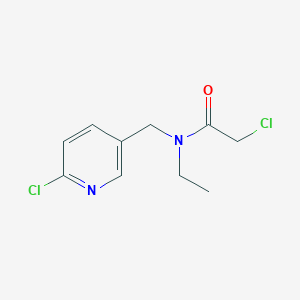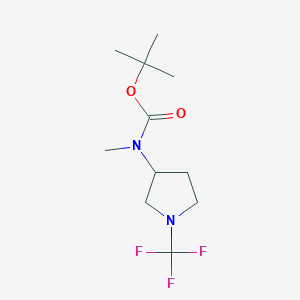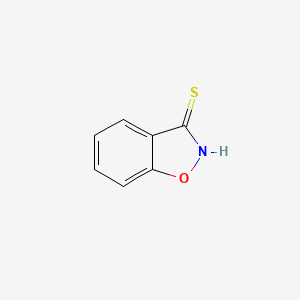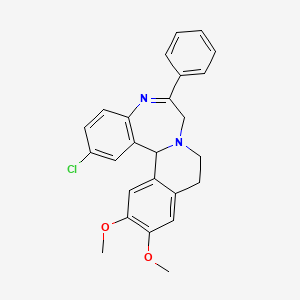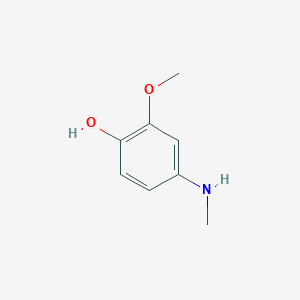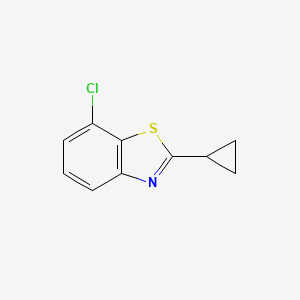
7-Chloro-2-cyclopropyl-1,3-benzothiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Chloro-2-cyclopropyl-1,3-benzothiazole is a heterocyclic compound that belongs to the benzothiazole family
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2-cyclopropyl-1,3-benzothiazole can be achieved through various synthetic pathways. One common method involves the cyclization of 2-aminothiophenol with cyclopropyl ketone in the presence of a chlorinating agent such as thionyl chloride. The reaction is typically carried out under reflux conditions in an inert solvent like dichloromethane. The resulting product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the compound. Industrial production methods also focus on minimizing waste and ensuring the safety of the process.
化学反应分析
Types of Reactions
7-Chloro-2-cyclopropyl-1,3-benzothiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in dry ether or tetrahydrofuran.
Substitution: Amines, thiols; reactions are often conducted in polar solvents like dimethylformamide or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiazoles depending on the nucleophile used.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: Utilized in the development of new materials with specific properties, such as dyes and polymers.
作用机制
The mechanism of action of 7-Chloro-2-cyclopropyl-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. For instance, in its role as an antimicrobial agent, the compound may inhibit the activity of enzymes essential for bacterial cell wall synthesis. In cancer research, it may interfere with signaling pathways that regulate cell growth and apoptosis, thereby inhibiting tumor growth.
相似化合物的比较
Similar Compounds
2-Chloro-1,3-benzothiazole: Similar structure but lacks the cyclopropyl group.
3-Chloro-1,2-benzisothiazole: Different position of the chlorine atom and a different ring structure.
2-Cyclopropyl-1,3-benzothiazole: Similar structure but lacks the chlorine atom.
Uniqueness
The presence of both a chlorine atom and a cyclopropyl group in 7-Chloro-2-cyclopropyl-1,3-benzothiazole makes it unique compared to other benzothiazole derivatives
属性
分子式 |
C10H8ClNS |
|---|---|
分子量 |
209.70 g/mol |
IUPAC 名称 |
7-chloro-2-cyclopropyl-1,3-benzothiazole |
InChI |
InChI=1S/C10H8ClNS/c11-7-2-1-3-8-9(7)13-10(12-8)6-4-5-6/h1-3,6H,4-5H2 |
InChI 键 |
GRAZNSGGFYHOHK-UHFFFAOYSA-N |
规范 SMILES |
C1CC1C2=NC3=C(S2)C(=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


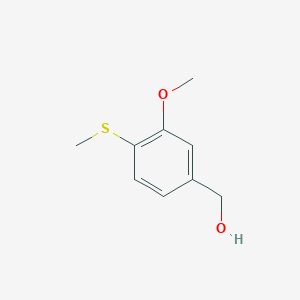
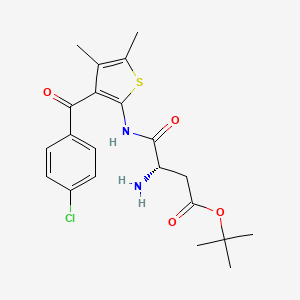

![8-Methyl-3-nitroso-3,8-diazabicyclo[3.2.1]octane](/img/structure/B13965097.png)
